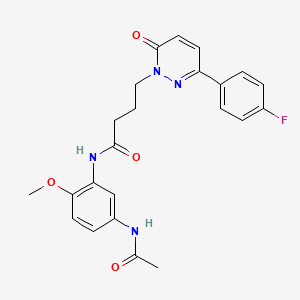
N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-acetamido-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. Its molecular formula is C23H23FN4O4 and it has a molecular weight of approximately 438.459 g/mol. This compound is characterized by its complex structure, which includes functional groups that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN4O4 |
| Molecular Weight | 438.459 g/mol |
| Purity | Typically 95% |
| LogP | 3.6182 |
| Polar Surface Area | 62.728 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including glioblastoma and neuroblastoma, through mechanisms such as cell cycle arrest and increased reactive oxygen species (ROS) production .
Case Studies and Findings
-
Cytotoxicity Studies :
- In vitro studies demonstrated that compounds structurally related to this compound showed cytotoxic effects with IC50 values in the nanomolar range across multiple cancer cell lines, suggesting potent antitumor activity .
- A notable study reported that a similar compound resulted in a significant reduction in cell viability in glioblastoma cells, with an LC50 of approximately 200 nM, indicating a strong potential for therapeutic application .
- Mechanism of Action :
- Biodistribution Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorophenyl Group : The presence of the fluorophenyl moiety may enhance lipophilicity, potentially improving cellular uptake.
- Pyridazine Ring : This heterocyclic structure is often associated with biological activity in medicinal chemistry, contributing to the compound's interaction with biological targets.
Propriétés
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-15(29)25-18-9-11-21(32-2)20(14-18)26-22(30)4-3-13-28-23(31)12-10-19(27-28)16-5-7-17(24)8-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRJEMXNFBZZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














